cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride
Overview
Description
cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride is a chemical compound with the molecular formula C₇H₁₃NO₂·HCl and a molecular weight of 179.65 g/mol . . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride involves several steps. One common method includes the esterification of 3-aminocyclobutanecarboxylic acid with ethanol in the presence of a catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions typically involve refluxing the mixture at elevated temperatures to ensure complete esterification.
Industrial production methods may vary, but they generally follow similar principles, with optimizations for large-scale synthesis. These optimizations might include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .
Chemical Reactions Analysis
cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule . The ester group may also participate in binding interactions, contributing to the compound’s overall effect.
Comparison with Similar Compounds
cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride can be compared with other similar compounds, such as:
trans-Ethyl 3-aminocyclobutanecarboxylate hydrochloride: This isomer has different spatial arrangement of atoms, leading to variations in chemical reactivity and biological activity.
tert-Butyl 3-aminocyclobutanecarboxylate hydrochloride: This compound has a bulkier tert-butyl group instead of an ethyl group, affecting its steric properties and interactions.
cis-3-Amino-1-methylcyclobutanol hydrochloride:
The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and interaction profiles compared to its analogs.
Properties
IUPAC Name |
ethyl 3-aminocyclobutane-1-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-2-10-7(9)5-3-6(8)4-5;/h5-6H,2-4,8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJWYGQWKNHONY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1375303-78-8 | |
Record name | Cyclobutanecarboxylic acid, 3-amino-, ethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1375303-78-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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